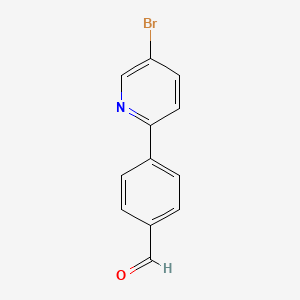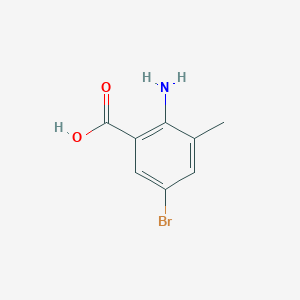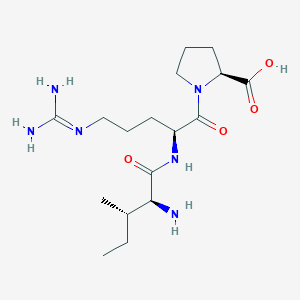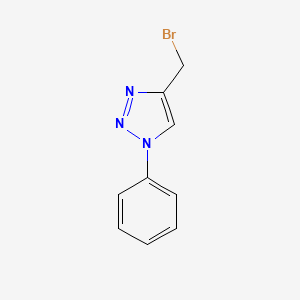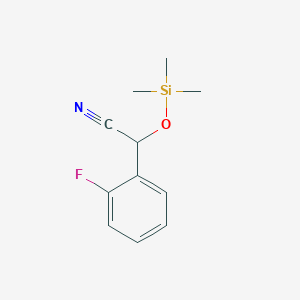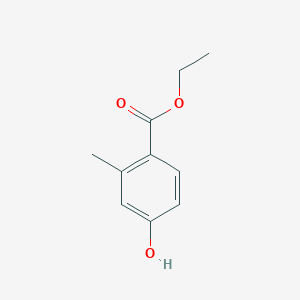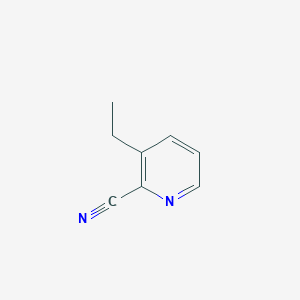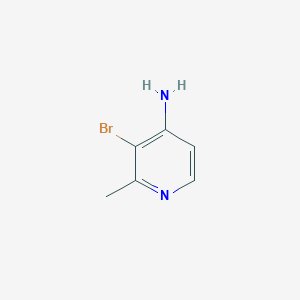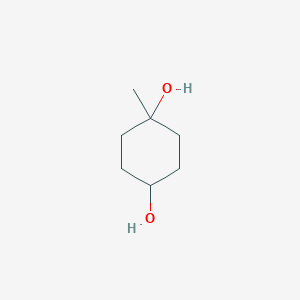
叔丁基(4-氯丁-2-炔-1-基)氨基甲酸酯
描述
Tert-butyl (4-chlorobut-2-yn-1-yl)carbamate, also known as TBTC, is an organic compound that has been used in various scientific and industrial applications due to its unique properties. TBTC is a type of carbamate, which is an organic compound composed of a carbonyl group linked to an amine group. TBTC is a versatile compound that can be used as a reagent, catalyst, or intermediate in a variety of chemical reactions. In addition, TBTC has been studied for its potential applications in pharmaceuticals and medical research.
科学研究应用
晶体结构和分子相互作用
- 叔丁基(5-氯戊-2,4-二炔-1-基)氨基甲酸酯是一个同构化合物族的一部分,在晶体结构中显示出涉及羰基的二叉N-H⋯O氢键和C-X⋯O卤素键 (Baillargeon等,2017).
合成和衍生物
- 它作为合成对人癌细胞系具有细胞毒性活性的天然产物的中间体,如茉莉酮B,通过涉及酯化和保护反应的多步过程 (唐等,2014).
化学反应和转化
- 在一项研究中,叔丁基N-(氯甲基)-N-甲基氨基甲酸酯与锂粉和不同的亲电试剂一起使用,展示了其在形成功能化氨基甲酸酯和随后转化为1,2-二醇中的用途 (Ortiz等,1999).
- 另一项研究说明了叔丁基氨基甲酸酯衍生物在硅和氮之间的金属化和烷基化反应中的用途,突出了其在制备α-官能化α-氨基硅烷方面的多功能性 (Sieburth等,1996).
催化和合成
- 一项研究展示了铑催化的芳基硼酸对叔丁基氨基甲酸酯衍生物的对映选择性加成,突出了其在不对称合成中的作用 (Storgaard & Ellman,2009).
- 该化合物还用于酰氯介导的合成中,展示了其在高产率和成本效益的制备方法中的潜力 (李等,2015).
生物活性化合物合成中的中间体
- 叔丁基氨基甲酸酯衍生物是合成各种生物活性化合物的中间体,包括有效的β-分泌酶抑制剂,展示了它们在药物化学中的相关性 (Ghosh等,2017).
作用机制
Target of Action
Tert-butyl (4-chlorobut-2-yn-1-yl)carbamate is an experimental small molecule It’s structurally similar to tert-butyl 4-({[4-(but-2-yn-1-ylamino)phenyl]sulfonyl}methyl)-4-[(hydroxyamino)carbonyl]piperidine-1-carboxylate, which targetsCollagenase 3 in humans .
Mode of Action
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of biologically active natural products like indiacen a and indiacen b .
Result of Action
生化分析
Biochemical Properties
Tert-butyl (4-chlorobut-2-yn-1-yl)carbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . The nature of these interactions often involves covalent bonding or strong non-covalent interactions, leading to significant changes in enzyme activity.
Cellular Effects
The effects of tert-butyl (4-chlorobut-2-yn-1-yl)carbamate on cellular processes are diverse and depend on the type of cells involved. In cancer cells, this compound has been shown to induce apoptosis by activating caspase pathways and disrupting mitochondrial function . Additionally, it can influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . These effects highlight the potential of tert-butyl (4-chlorobut-2-yn-1-yl)carbamate as a therapeutic agent in oncology.
Molecular Mechanism
At the molecular level, tert-butyl (4-chlorobut-2-yn-1-yl)carbamate exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can result in either reversible or irreversible inhibition, depending on the nature of the interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cell growth, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl (4-chlorobut-2-yn-1-yl)carbamate can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions . Long-term studies have shown that prolonged exposure to tert-butyl (4-chlorobut-2-yn-1-yl)carbamate can lead to sustained changes in cellular function, including altered metabolic activity and gene expression . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of tert-butyl (4-chlorobut-2-yn-1-yl)carbamate in animal models vary with different dosages. At low doses, this compound can exhibit therapeutic effects, such as tumor growth inhibition and reduced inflammation . At higher doses, it can cause toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
Tert-butyl (4-chlorobut-2-yn-1-yl)carbamate is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. Some of these metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of tert-butyl (4-chlorobut-2-yn-1-yl)carbamate.
Transport and Distribution
The transport and distribution of tert-butyl (4-chlorobut-2-yn-1-yl)carbamate within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a key role in its cellular uptake and efflux . Additionally, binding proteins such as albumin can facilitate its distribution in the bloodstream and target tissues. These transport and distribution mechanisms are essential for understanding the bioavailability and therapeutic potential of tert-butyl (4-chlorobut-2-yn-1-yl)carbamate.
属性
IUPAC Name |
tert-butyl N-(4-chlorobut-2-ynyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h6-7H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQYBAASQSUZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561677 | |
| Record name | tert-Butyl (4-chlorobut-2-yn-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77369-60-9 | |
| Record name | tert-Butyl (4-chlorobut-2-yn-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B1340031.png)
